

# A Comparative Guide to Fitusiran and Factor Replacement Therapy for Hemophilia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fitusiran |           |
| Cat. No.:            | B15615368 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Fitusiran**, an RNA interference (RNAi) therapeutic, and traditional factor replacement therapy for the treatment of hemophilia A and B. The information is supported by data from pivotal clinical trials to aid in research, scientific understanding, and drug development.

### **Mechanisms of Action: A Fundamental Divergence**

The therapeutic approaches of **Fitusiran** and factor replacement therapy differ fundamentally in their mechanisms for achieving hemostasis in individuals with hemophilia.

Factor Replacement Therapy: This has been the standard of care for decades and involves the intravenous infusion of plasma-derived or recombinant forms of the deficient clotting factor (Factor VIII for hemophilia A or Factor IX for hemophilia B).[1][2] This approach directly, but temporarily, restores the missing component of the coagulation cascade, enabling the formation of a stable fibrin clot.[1] Prophylactic treatment with factor concentrates aims to maintain factor levels sufficient to prevent spontaneous bleeding.[1]

**Fitusiran**: This novel therapy does not replace the missing clotting factor. Instead, it is a small interfering RNA (siRNA) therapeutic that targets and silences the gene responsible for producing antithrombin (AT), a natural anticoagulant.[3][4] By reducing the levels of antithrombin, **Fitusiran** rebalances hemostasis, increasing thrombin generation and thereby enhancing the blood's ability to form a clot, even in the absence of adequate Factor VIII or IX.



[3][4] This mechanism of action is independent of the presence of inhibitors, which are neutralizing antibodies that can develop against replacement factors.[4]

### **Signaling Pathway Diagrams**



Click to download full resolution via product page

Mechanism of Factor Replacement Therapy





Click to download full resolution via product page

#### Mechanism of Action of Fitusiran

### **Comparative Efficacy Data**

The efficacy of **Fitusiran** has been evaluated in a series of Phase 3 clinical trials known as the ATLAS program. These studies compared once-monthly subcutaneous **Fitusiran** prophylaxis to on-demand treatment with factor concentrates or bypassing agents (for patients with inhibitors). The primary endpoint in these trials was the annualized bleeding rate (ABR).

Table 1: Efficacy of Fitusiran vs. On-Demand Therapy in Patients WITHOUT Inhibitors (ATLAS-A/B Trial)

| Efficacy Endpoint                              | Fitusiran Prophylaxis<br>(n=80) | On-Demand Factor<br>Concentrates (n=40) |
|------------------------------------------------|---------------------------------|-----------------------------------------|
| Median Annualized Bleeding<br>Rate (ABR) (IQR) | 0.0 (0.0 - 3.4)                 | 21.8 (8.4 - 41.0)                       |
| Patients with Zero Treated<br>Bleeds           | 51%                             | 5%                                      |
| Reduction in ABR vs. On-<br>Demand             | ~90% (p<0.0001)                 | -                                       |

Data from the ATLAS-A/B trial.[2][5][6][7]





Table 2: Efficacy of Fitusiran vs. On-Demand Therapy in

Patients WITH Inhibitors (ATLAS-INH Trial)

| Efficacy Endpoint                              | Fitusiran Prophylaxis<br>(n=38) | On-Demand Bypassing<br>Agents (n=19) |
|------------------------------------------------|---------------------------------|--------------------------------------|
| Median Annualized Bleeding<br>Rate (ABR) (IQR) | 0.0 (0.0 - 1.7)                 | 16.8 (6.7 - 23.5)                    |
| Patients with Zero Treated<br>Bleeds           | 66%                             | 5%                                   |
| Reduction in ABR vs. On-<br>Demand             | Statistically Significant       | -                                    |

Data from the ATLAS-INH trial.[5][6][7][8]

Table 3: Efficacy of Fitusiran vs. Prior Prophylactic

**Therapy (ATLAS-PPX Trial)** 

| Efficacy Endpoint                        | Prior Factor/Bypassing Agent Prophylaxis | Fitusiran Prophylaxis |
|------------------------------------------|------------------------------------------|-----------------------|
| Median Annualized Bleeding<br>Rate (ABR) | 4.4                                      | 0.0                   |
| Patients with Zero Treated Bleeds        | 16.9%                                    | 63.1%                 |
| Reduction in Estimated ABR               | -                                        | 61.1% (p=0.0008)      |

Data from the ATLAS-PPX trial.[9][10][11][12]

## Table 4: Efficacy of Prophylactic Factor Replacement Therapy (Representative Data from Various Clinical Trials)



| Therapy                                         | Patient Population  | Median Annualized<br>Bleeding Rate (ABR) |
|-------------------------------------------------|---------------------|------------------------------------------|
| Recombinant Factor VIII<br>(Extended Half-Life) | Severe Hemophilia A | 1.14 - 4.1                               |
| Recombinant Factor IX (Extended Half-Life)      | Hemophilia B        | 0.0 - 2.3                                |

Note: This table presents a range of median ABRs from different clinical trials of various prophylactic factor replacement products and is intended for general comparison. Direct head-to-head trials with **Fitusiran** are not available. Data compiled from multiple sources.[13][14][15] [16][17][18][19][20]

## Experimental Protocols ATLAS Clinical Trial Program Methodology

The ATLAS program consisted of several Phase 3, open-label, and in some cases, randomized studies to evaluate the efficacy and safety of **Fitusiran**.[3][11][12][21][22][23]

- Patient Population: The trials enrolled male patients aged ≥12 years with severe hemophilia
   A or B, with or without inhibitors.[3][8][11][12]
- Study Design:
  - ATLAS-A/B and ATLAS-INH: These were randomized trials comparing once-monthly subcutaneous Fitusiran (80 mg) prophylaxis to on-demand treatment with either factor concentrates (ATLAS-A/B) or bypassing agents (ATLAS-INH) over a 9-month period.[3][8] [9][24][25] Randomization was stratified by the number of bleeding events in the 6 months prior to screening.[3]
  - ATLAS-PPX: This was a switching study where participants on prior prophylaxis with factor concentrates or bypassing agents for 6 months were switched to once-monthly 80 mg subcutaneous Fitusiran for 7 months.[11][12][22][26] This design allowed for an intrapatient comparison of ABR.[26]



- Primary Endpoint: The primary efficacy endpoint across the ATLAS trials was the annualized bleeding rate (ABR).[8][21][22]
- Bleeding Event Definition and Recording: A treated bleeding episode was defined as any
  hemorrhage requiring administration of a factor concentrate or bypassing agent.[21][22][23]
  Bleeding events were recorded by participants in an electronic diary.[23] The definition of
  bleeding episode types followed the recommendations of the International Society on
  Thrombosis and Hemostasis.[23]

## Factor Replacement Therapy Clinical Trial Methodology (General Overview)

Clinical trials evaluating the efficacy of prophylactic factor replacement therapies typically involve the following:

- Study Design: These are often prospective, open-label, or randomized controlled trials.[13] [14][15]
- Patient Population: Trials enroll patients with moderate to severe hemophilia A or B.
- Treatment Regimens: Prophylactic regimens vary depending on the specific factor product (standard vs. extended half-life) and can range from multiple times a week to once every one to two weeks.[13][14][15]
- Efficacy Endpoint: The primary efficacy endpoint is typically the annualized bleeding rate (ABR), including spontaneous and joint bleeds.[5][6][27][28]
- Data Collection: Bleeding episodes and factor consumption are meticulously recorded by patients in diaries.[1][29]

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Generalized Clinical Trial Workflow



### **Summary and Future Perspectives**

**Fitusiran**, with its novel mechanism of action of rebalancing hemostasis through antithrombin reduction, has demonstrated a significant reduction in annualized bleeding rates compared to on-demand therapies in patients with hemophilia A and B, both with and without inhibitors.[5][6] The ATLAS-PPX study further suggests a benefit of switching from prior prophylactic regimens to **Fitusiran**.[9][10]

Factor replacement therapy remains a cornerstone of hemophilia care, and advancements in extended half-life products have improved convenience and efficacy, leading to low ABRs with prophylactic use.[13][14][15]

The choice between these therapies will depend on various factors, including inhibitor status, patient preference for subcutaneous versus intravenous administration, and long-term safety profiles. The development of therapies like **Fitusiran** represents a significant shift in the hemophilia treatment landscape, moving beyond simple factor replacement to modulating the broader hemostatic balance. Continued research and long-term follow-up from clinical trials will be crucial in further defining the comparative efficacy and safety of these different therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Factor VIII activity and bleeding risk during prophylaxis for severe hemophilia A: a population pharmacokinetic model | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. Fitusiran prophylaxis in people with severe haemophilia A or haemophilia B without inhibitors (ATLAS-A/B): a multicentre, open-label, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



- 5. Annual Bleeding Rates: Pitfalls of Clinical Trial Outcomes in Hemophilia Patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Efficacy and safety of fitusiran prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. library.ehaweb.org [library.ehaweb.org]
- 12. S303: A PHASE 3 STUDY (ATLAS-PPX) TO EVALUATE EFFICACY AND SAFETY OF FITUSIRAN IN PEOPLE WITH HAEMOPHILIA A OR B WHO HAVE SWITCHED FROM PRIOR CLOTTING FACTOR CONCENTRATE OR BYPASSING AGENT PROPHYLAXIS -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factor VIII replacement is still the standard of care in haemophilia A PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended half-life factor IX prophylaxis up to every 21 days in hemophilia B: a longitudinal analysis of the efficacy and safety in selected adult patients PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. cslbehring.be [cslbehring.be]
- 18. Real-World Utilisation and Bleed Rates in Patients with Haemophilia B Who Switched to Recombinant Factor IX Fusion Protein (rIX-FP): A Retrospective International Analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmcp.org [jmcp.org]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 25. cdn.prod.website-files.com [cdn.prod.website-files.com]



- 26. Redirecting to https://onderzoekmetmensen.nl/en/trial/46351 [onderzoekmetmensen.nl]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Factor VIII activity and bleeding risk during prophylaxis for severe hemophilia A: a
  population pharmacokinetic model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Fitusiran and Factor Replacement Therapy for Hemophilia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615368#comparative-efficacy-of-fitusiran-vs-factor-replacement-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com